

Refinicopan's Binding Affinity to Complement Factor D: A Technical Guide

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Compound of Interest

Compound Name: Refinicopan

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of **refinicopan** (formerly ACH-4471), a first-in-class oral inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system. Understanding the molecular interactions between **refinicopan** and Factor D is paramount for elucidating its mechanism of action and optimizing its therapeutic potential in complement-mediated diseases.

Core Data Presentation: Quantitative Binding Affinity

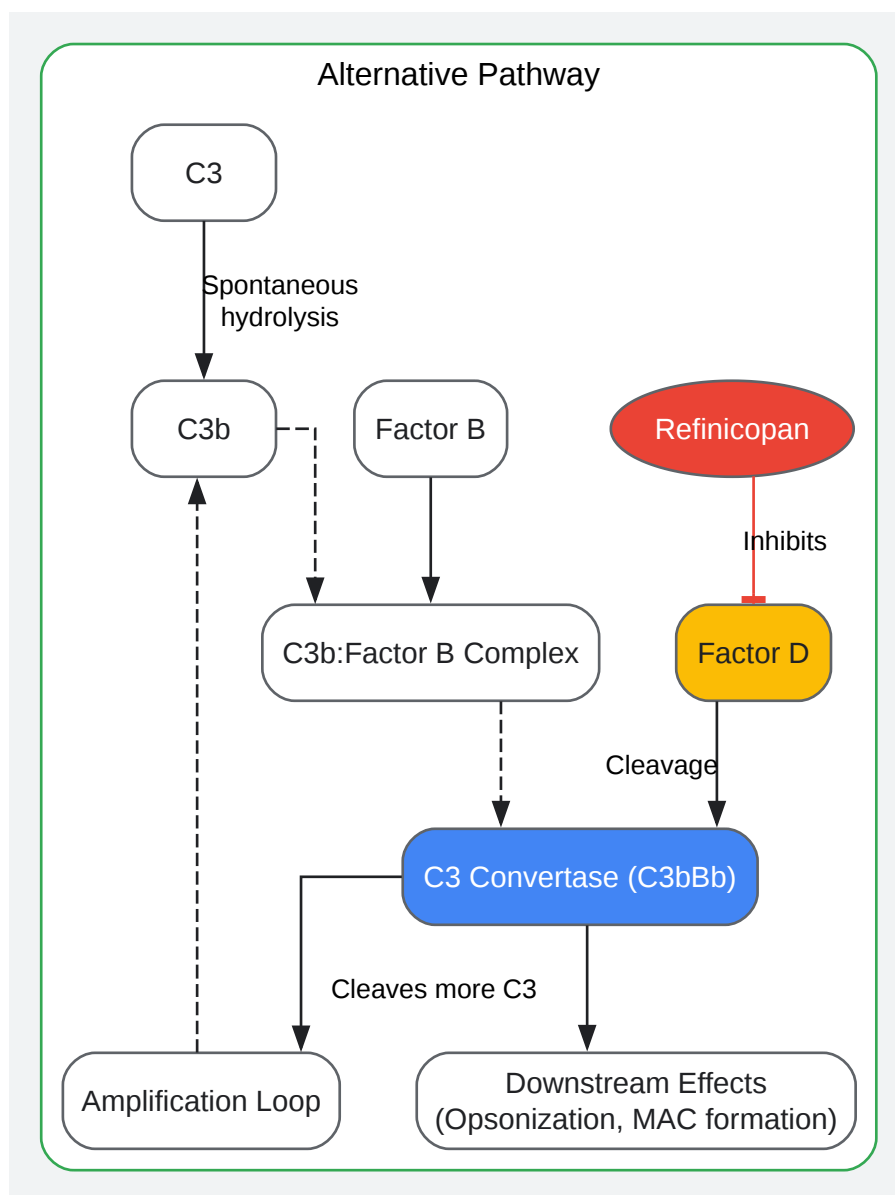
Refinicopan demonstrates high-affinity binding to human complement Factor D, effectively inhibiting its enzymatic activity. The following table summarizes the key quantitative data from various in vitro and cell-based assays.

Parameter	Value	Assay Type	Source
Binding Affinity (Kd)	0.54 nM	Surface Plasmon Resonance (SPR)	[1]
Proteolytic Activity (IC50)	0.015 µM	Factor D Proteolytic Activity Assay	[1]
Hemolysis Inhibition (IC50)	0.0040 µM - 0.027 µM	Hemolysis Assay (Ham Test)	[1] [2]

Mechanism of Action: Inhibition of the Alternative Complement Pathway

The complement system is a crucial component of the innate immune system. The alternative pathway is a powerful amplification loop for complement activation. Factor D is the rate-limiting enzyme in the AP, responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb). This convertase then cleaves more C3, amplifying the complement cascade.^{[3][4]}

Refinicipan directly binds to Factor D, inhibiting its proteolytic activity.^[5] This blockade prevents the formation of the AP C3 convertase, thereby halting the amplification loop and subsequent downstream effects, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).^{[4][6]}



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Figure 1. Mechanism of **Refinicipan** in the Alternative Complement Pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity and functional inhibition of **refinicipan** are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

This protocol outlines a plausible method for determining the equilibrium dissociation constant (K_d) of **refinicopan** for Factor D using SPR, based on standard industry practices.

Objective: To measure the binding affinity of **refinicopan** to immobilized human complement Factor D.

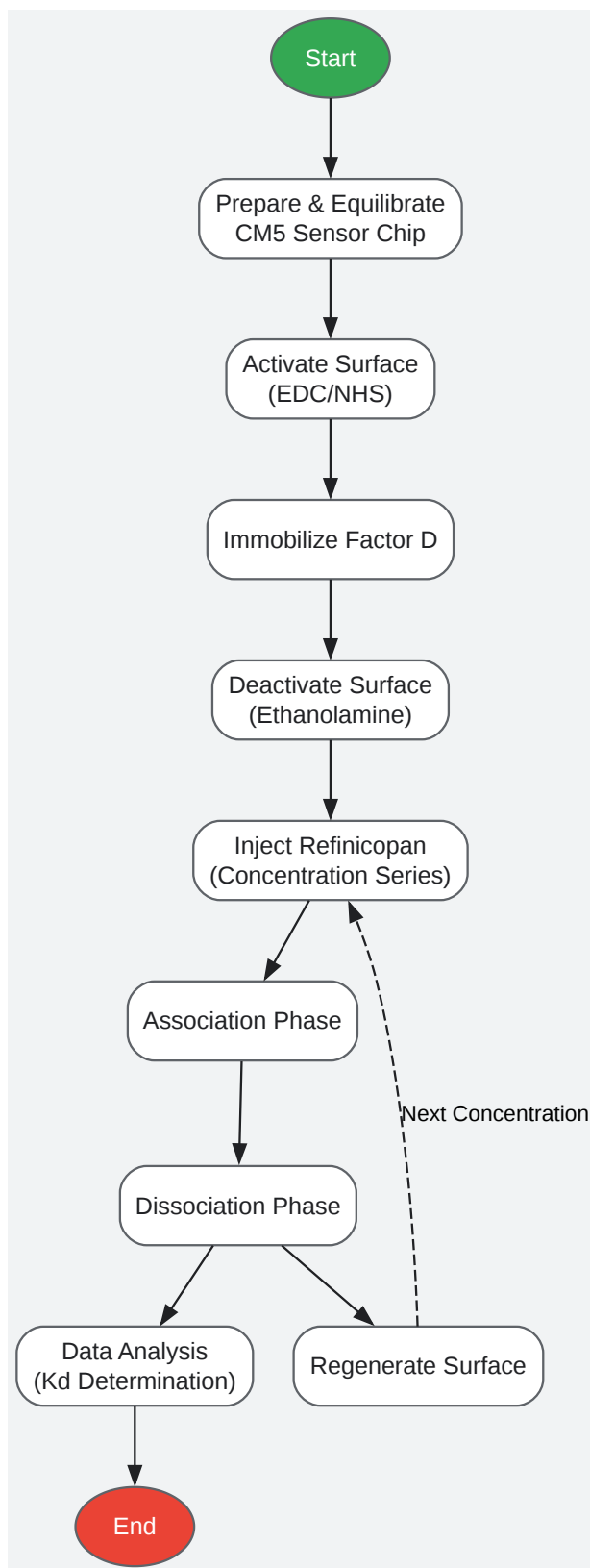
Materials:

- Biacore™ series instrument (e.g., Biacore T200)[7]
- Sensor Chip CM5[8]
- Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl[8]
- Recombinant human complement Factor D
- **Refinicopan** (ACH-4471)
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
- Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

Procedure:

- Sensor Chip Preparation and Ligand Immobilization:
 - Equilibrate the Sensor Chip CM5 with running buffer.
 - Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
 - Immobilize recombinant human Factor D to the activated surface by injecting a solution of Factor D (e.g., 20 µg/mL in immobilization buffer) until the desired immobilization level is reached (approximately 2000-3000 Resonance Units, RU).

- Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
- A reference flow cell is prepared similarly but without the injection of Factor D to serve as a negative control.
- Binding Analysis:
 - Prepare a dilution series of **refinycopan** in running buffer (e.g., 0.1 nM to 100 nM). A blank running buffer sample is also included for double referencing.
 - Inject the **refinycopan** solutions over the Factor D and reference flow cells at a constant flow rate (e.g., 30 μ L/min) for a specified association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
 - Regenerate the sensor surface between each **refinycopan** concentration by injecting the regeneration solution.
- Data Analysis:
 - The sensorgrams are processed by subtracting the reference flow cell data and the blank injection data.
 - The equilibrium binding responses are plotted against the **refinycopan** concentrations.
 - The K_d value is determined by fitting the data to a 1:1 steady-state affinity model using the Biacore™ evaluation software.



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Figure 2. Workflow for Surface Plasmon Resonance (SPR) Analysis.

Factor D Proteolytic Activity Assay (IC50 Determination)

This protocol describes a plausible method for determining the half-maximal inhibitory concentration (IC50) of **refinicopan** on the proteolytic activity of Factor D.

Objective: To measure the dose-dependent inhibition of Factor D-mediated cleavage of Factor B by **refinicopan**.

Materials:

- Recombinant human complement Factor D, Factor B, and C3b
- **Refinicopan** (ACH-4471)
- Assay Buffer: Tris-buffered saline (TBS) with MgCl₂ (e.g., 25 mM Tris, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)
- SDS-PAGE gels and staining reagents (e.g., Coomassie Blue)
- Densitometer or gel imaging system

Procedure:

- Reaction Setup:
 - Prepare a reaction mixture containing C3b (e.g., 100 nM) and Factor B (e.g., 50 nM) in the assay buffer.
 - Prepare a serial dilution of **refinicopan** in the assay buffer.
 - In a microplate or microcentrifuge tubes, pre-incubate Factor D (e.g., 5 nM) with the various concentrations of **refinicopan** or vehicle control for 15 minutes at room temperature.
- Enzymatic Reaction:
 - Initiate the reaction by adding the pre-incubated Factor D-**refinicopan** mixture to the C3b and Factor B solution.

- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Reaction Quenching and Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer.
 - Separate the reaction products (Factor B, and its cleavage products Ba and Bb) by SDS-PAGE.
 - Stain the gel with Coomassie Blue and visualize the protein bands.
- Data Analysis:
 - Quantify the intensity of the Bb fragment band using a densitometer or gel imaging software.
 - Plot the percentage of Factor B cleavage (relative to the vehicle control) against the logarithm of the **refinicipan** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.[\[9\]](#)

Hemolysis Assay (Modified Ham Test)

This protocol details the modified Ham test used to assess the functional inhibition of the alternative complement pathway by **refinicipan** in a cellular context.[\[2\]](#)[\[10\]](#)

Objective: To measure the ability of **refinicipan** to inhibit complement-mediated lysis of PNH-like red blood cells.

Materials:

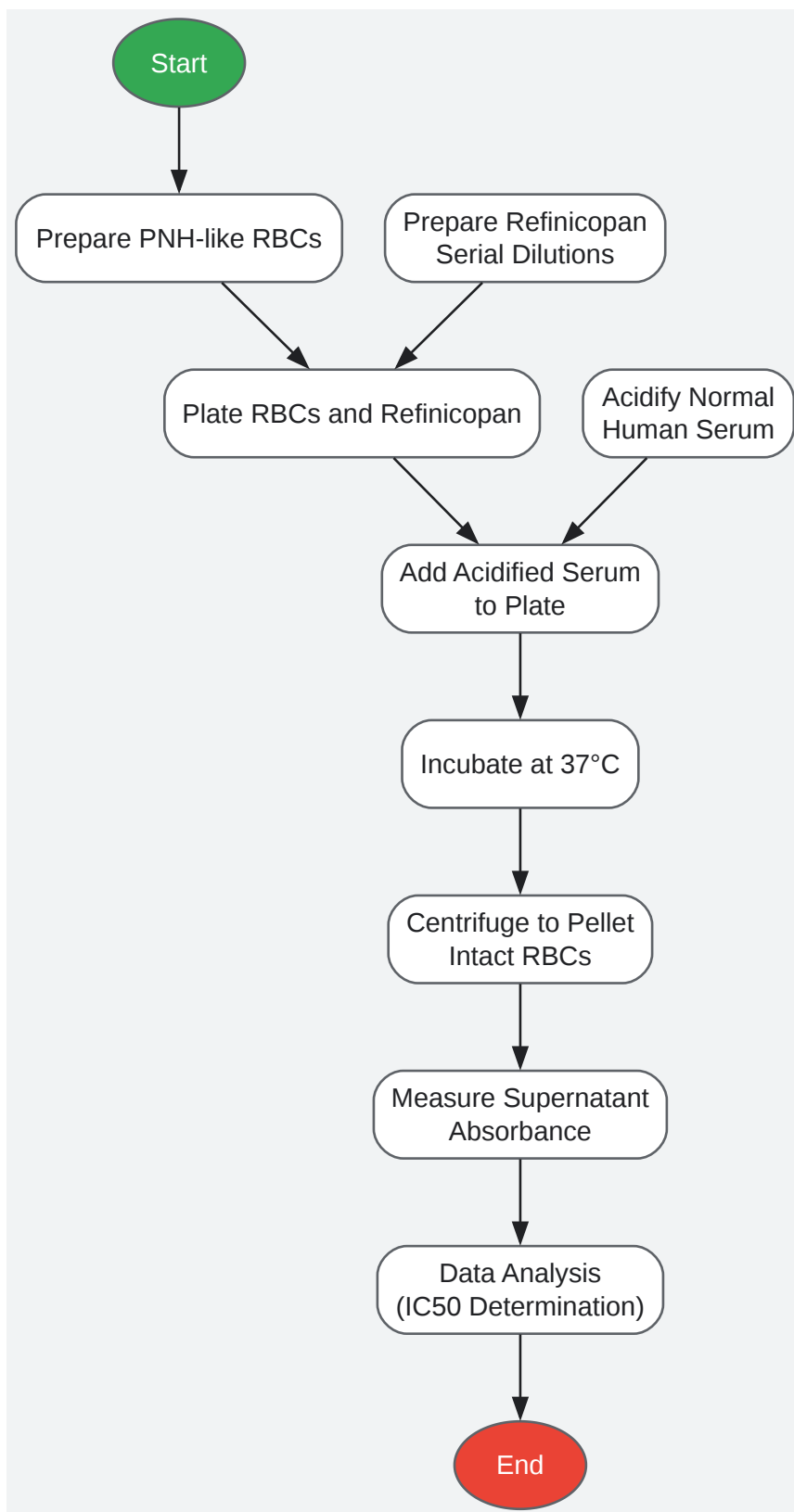
- PIGA-negative (PNH-like) red blood cells (RBCs) or erythrocytes from PNH patients
- Normal human serum (as a source of complement)
- **Refinicipan** (ACH-4471)
- Acidifying agent (e.g., 0.2 M HCl)

- Phosphate-buffered saline (PBS)
- 96-well microplate
- Spectrophotometer

Procedure:

- Cell Preparation:
 - Wash the PNH-like RBCs with PBS to remove any plasma components.
 - Resuspend the RBCs in PBS to a final concentration of 5-10%.
- Assay Setup:
 - Prepare a serial dilution of **refinycopan** in PBS in a 96-well plate.
 - Add the PNH-like RBC suspension to each well.
 - Prepare acidified normal human serum by adding a small volume of the acidifying agent to activate the alternative pathway.
- Hemolysis Induction and Inhibition:
 - Add the acidified normal human serum to the wells containing the RBCs and **refinycopan** dilutions.
 - Include control wells for 100% lysis (RBCs with water) and 0% lysis (RBCs with PBS).
 - Incubate the plate at 37°C for 1-2 hours.
- Measurement of Hemolysis:
 - Pellet the intact RBCs by centrifugation.
 - Transfer the supernatant to a new microplate.

- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 412 nm).
- Data Analysis:
 - Calculate the percentage of hemolysis for each **refinicipan** concentration relative to the 0% and 100% lysis controls.
 - Plot the percentage of hemolysis against the logarithm of the **refinicipan** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.



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Figure 3. Workflow for the Hemolysis Assay (Modified Ham Test).

Conclusion

Refinicopan is a potent and selective inhibitor of complement Factor D, demonstrating high binding affinity in the nanomolar range and effective functional inhibition of the alternative complement pathway at low micromolar concentrations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **refinicopan** and other Factor D inhibitors, which hold significant promise for the treatment of a range of complement-mediated diseases.

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